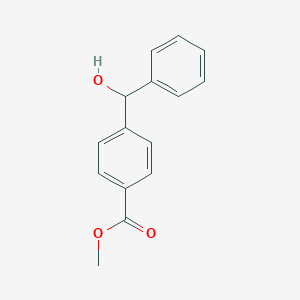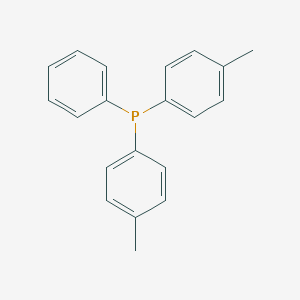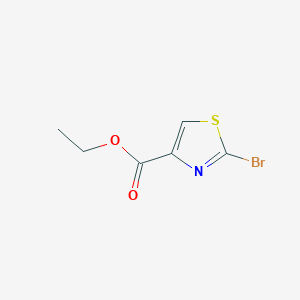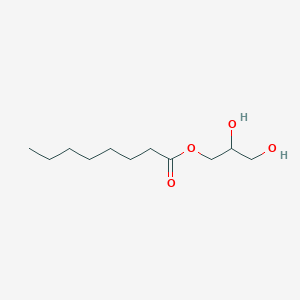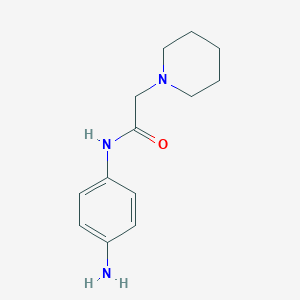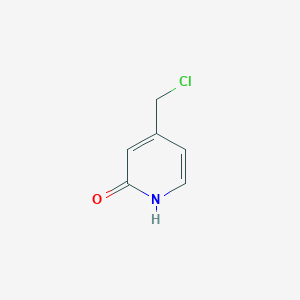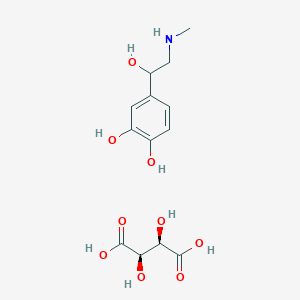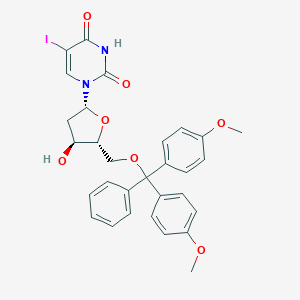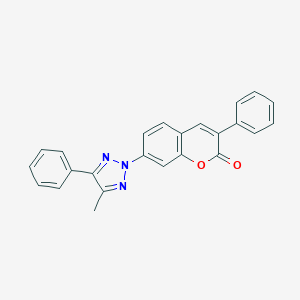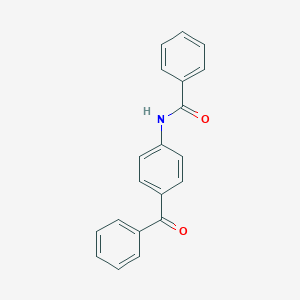
4'-Benzoylbenzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anazoleno sodico, also known as Anazolene sodium, is a synthetic organic compound with the molecular formula C26H16N3Na3O10S3 and a molecular weight of 695.571 g/mol . It is commonly used as a dye and is known for its vibrant blue color. The compound is also referred to by various names, including Acid Blue 92 and Coomassie Blue .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anazoleno sodico is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative to form the azo compound.
Industrial Production Methods: In industrial settings, the synthesis of Anazoleno sodico is carried out in large-scale reactors under controlled conditions. The reaction mixture is maintained at a specific temperature and pH to ensure optimal yield and purity. The final product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Anazoleno sodico undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in Anazoleno sodico can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products: The major products formed from these reactions include various sulfonated and aminated derivatives of Anazoleno sodico .
Scientific Research Applications
Anazoleno sodico has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in chromatography and spectroscopy for the separation and identification of compounds.
Biology: Employed in staining techniques for visualizing proteins and nucleic acids in gel electrophoresis.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks
Mechanism of Action
The mechanism of action of Anazoleno sodico involves its interaction with specific molecular targets. In biological systems, the compound binds to proteins and nucleic acids, allowing for their visualization under specific conditions. The binding occurs through electrostatic interactions and hydrogen bonding, which stabilize the dye-protein or dye-nucleic acid complex .
Comparison with Similar Compounds
Coomassie Blue: Another dye used for protein staining with similar properties.
Acid Blue 92: A closely related compound with comparable applications in dyeing and staining.
Uniqueness: Anazoleno sodico is unique due to its high affinity for proteins and nucleic acids, making it an excellent choice for applications in gel electrophoresis and other staining techniques. Its vibrant blue color and stability under various conditions further enhance its utility in scientific research .
Properties
| 19617-84-6 | |
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)benzamide |
InChI |
InChI=1S/C20H15NO2/c22-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-20(23)17-9-5-2-6-10-17/h1-14H,(H,21,23) |
InChI Key |
WRYFTNYOWKAAGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
| 19617-84-6 | |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


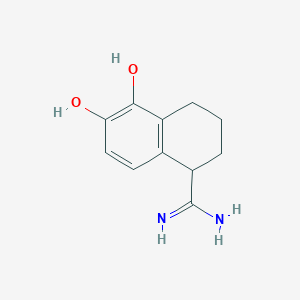
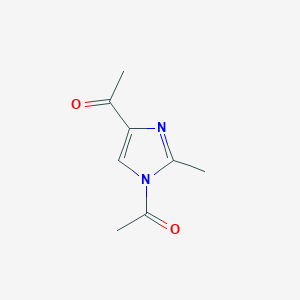
![13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12231.png)
